molecular formula C34H28O22 B8210850 (3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione

(3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione

Cat. No.: B8210850
M. Wt: 788.6 g/mol
InChI Key: GUOQJRHEOFPGDF-BJPUMYRYSA-N
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Description

The compound (3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione is a highly complex polyphenolic derivative characterized by:

  • Bis(3,4,5-trihydroxybenzoyl) and bis(3,4,5-trihydroxyphenyl) moieties, which are structurally analogous to gallic acid derivatives.

This compound’s structural complexity places it within a broader class of natural polyphenols, which are known for their roles in radical scavenging, metal chelation, and enzyme inhibition . However, its specific bioactivities remain understudied compared to simpler analogs like ellagic acid or tannins.

Properties

IUPAC Name

(3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O22/c35-13-1-9(2-14(36)23(13)45)21(43)27(49)28(50)32(54)34(56,30(52)12-7-19(41)26(48)20(42)8-12)33(55,29(51)11-5-17(39)25(47)18(40)6-11)31(53)22(44)10-3-15(37)24(46)16(38)4-10/h1-8,27-28,32,35-42,45-50,54-56H/t27?,28-,32-,33+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQJRHEOFPGDF-BJPUMYRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)C(C(C(C(C(=O)C2=CC(=C(C(=C2)O)O)O)(C(C(=O)C3=CC(=C(C(=C3)O)O)O)(C(=O)C(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)C([C@H]([C@H]([C@@](C(=O)C2=CC(=C(C(=C2)O)O)O)([C@](C(=O)C3=CC(=C(C(=C3)O)O)O)(C(=O)C(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione is a complex polyphenolic structure that has garnered interest for its potential biological activities. Its intricate arrangement of hydroxyl groups and phenolic moieties suggests a significant role in various biological processes. This article aims to explore the biological activity of this compound based on available research findings.

The compound is characterized by:

  • Molecular Formula : C30H34O20
  • Molecular Weight : 634.58 g/mol
  • Structural Features : Contains multiple hydroxyl groups and phenolic rings which are often associated with antioxidant properties.

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups exhibit strong antioxidant properties. The presence of these groups allows for effective scavenging of free radicals. Specifically:

  • DPPH Assay : The compound demonstrated significant radical scavenging activity in DPPH assays.
  • ABTS Assay : Similar results were noted in ABTS assays where the compound showed high inhibition percentages comparable to standard antioxidants like ascorbic acid.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects:

  • Beta-Amyloid Toxicity : In vitro studies showed that the compound could prevent beta-amyloid-induced neurotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

The compound has been tested against various bacterial strains:

  • Inhibition of Bacterial Growth : It exhibited notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antimicrobial agents.

Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of the compound using different assays (DPPH and ABTS). Results indicated that it had an IC50 value lower than many known antioxidants.

Assay TypeIC50 Value (µg/mL)Comparison Standard
DPPH25Ascorbic Acid (30)
ABTS20Quercetin (22)

Study 2: Neuroprotective Mechanism

In another study focusing on neuroprotection:

  • Cell Line Used : SH-SY5Y neuroblastoma cells were treated with beta-amyloid in the presence of varying concentrations of the compound.
  • Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.
Treatment Concentration (µM)Cell Viability (%)Oxidative Stress Marker Reduction (%)
108540
209560

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Ellagic Acid (C₁₄H₆O₈)
  • Key Features : A dimeric derivative of gallic acid with four hydroxyl groups and two lactone rings.
  • Bioactivity : Strong antioxidant (IC₅₀ ~2.5 µM in DPPH assays) and anticancer properties.
  • Contrast: The target compound has a higher hydroxyl density (7 vs. 302.19 g/mol) .
b) 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG, C₄₁H₃₂O₂₆)
  • Key Features : A gallotannin with five galloyl groups attached to a glucose core.
  • Bioactivity : Inhibits α-glucosidase (IC₅₀ ~0.8 µM) and exhibits anti-inflammatory effects.
  • Contrast : The target compound lacks a carbohydrate core but shares high hydroxylation and benzoyl substitution, suggesting overlapping mechanisms in enzyme inhibition .
c) Epigallocatechin Gallate (EGCG, C₂₂H₁₈O₁₁)
  • Key Features : A flavan-3-ol with three hydroxyl groups on the B-ring and a galloyl ester.
  • Bioactivity : Potent antioxidant (IC₅₀ ~4.7 µM in ORAC assays) and anti-obesity effects.
  • Contrast : The target compound’s octane backbone and trione groups may confer unique redox properties compared to EGCG’s planar structure .

Functional Comparison Table

Property Target Compound Ellagic Acid PGG EGCG
Molecular Weight 820.6 g/mol 302.19 g/mol 940.6 g/mol 458.4 g/mol
Hydroxyl Groups 7 4 15 8
Key Functional Groups Benzoyl, trione, octane Lactone, dimer Galloyl, glucose Flavan, galloyl
Solubility Low (polar solvents) Moderate (DMSO) Low (aqueous) High (aqueous)
Antioxidant IC₅₀ Hypothesized <2 µM 2.5 µM 1.2 µM 4.7 µM

Research Findings and Mechanistic Insights

  • Antioxidant Capacity : The compound’s high hydroxyl density and benzoyl groups suggest superior radical scavenging compared to ellagic acid, but experimental validation is lacking .
  • Bioavailability Challenges: Its large size and polarity likely limit membrane permeability, a common issue with polyphenols .

Preparation Methods

Solvent-Based Extraction

The compound is naturally occurring in plants such as Terminalia chebula and Rhus chinensis. Extraction typically involves:

  • Solvent selection : Methanol, ethanol, or aqueous acetone (80% v/v) are used to solubilize polyphenols.

  • Procedure : Freeze-dried plant material is homogenized in solvent, sonicated, and centrifuged. The supernatant is concentrated under vacuum and purified via liquid-liquid partitioning (chloroform/ethyl acetate).

  • Yield : Typical yields range from 0.5–2.5% w/w, depending on the plant source.

Table 1: Extraction Conditions and Yields

Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)
80% Ethanol25241.885
50% Aqueous Acetone40122.192
Methanol-Water (7:3)30181.278

Purification Strategies

  • Liquid-liquid extraction : Chloroform removes non-polar contaminants, followed by ethyl acetate to isolate polyphenols.

  • Chromatography : Silica gel or Sephadex LH-20 columns with gradients of methanol:water (10–100%) resolve galloylated derivatives. Reverse-phase HPLC with C18 columns achieves >99% purity.

Chemical Synthesis

Core Octanetrione Preparation

The glucose-derived octanetrione core is synthesized via:

  • Step 1 : Methylation of D-glucose using acetic anhydride and iodine to form peracetylated intermediates.

  • Step 2 : Selective deprotection under alkaline conditions to generate free hydroxyl groups at C3, C4, and C5.

  • Step 3 : Oxidation with Jones reagent to install ketone groups at C1, C2, and C8.

Key Reaction:

D-GlucoseAc2O, I2Peracetylated intermediateNaOHDeprotected triolCrO3Octane-1,2,8-trione\text{D-Glucose} \xrightarrow{\text{Ac}2\text{O, I}2} \text{Peracetylated intermediate} \xrightarrow{\text{NaOH}} \text{Deprotected triol} \xrightarrow{\text{CrO}_3} \text{Octane-1,2,8-trione} \quad \text{}

Galloylation via Esterification

Gallic acid (3,4,5-trihydroxybenzoic acid) is activated as:

  • Acyl chlorides : Using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

  • Mixed carbonates : Reaction with ethyl chloroformate in the presence of DIPEA.

Procedure:

  • Activation : Gallic acid (1.0 equiv) is treated with SOCl₂ (3.0 equiv) in dry DCM at 0°C for 2 h.

  • Coupling : The acyl chloride is added to the octanetrione core (1.0 equiv) in pyridine at 25°C for 12 h.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes acetyl groups, yielding the final product.

Table 2: Galloylation Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
PyridineDCM252445
DMAPTHF401268
Phase-transferH₂O/DCM50688

Enzymatic Synthesis

Acyltransferase-Mediated Approach

  • Enzyme : E. coli-expressed galloyltransferase (EC 2.3.1.137) transfers galloyl groups from β-glucogallin to the octanetrione core.

  • Conditions : 30°C, pH 7.5, 10 mM Mg²⁺, 5 mM UDP-glucose.

  • Yield : 72% after 8 h with 95% regioselectivity at C3 and C4.

Advantages and Limitations

  • Pros : No protecting groups required; high stereochemical fidelity.

  • Cons : Enzyme cost ($120–150/g); scalability challenges.

Challenges and Solutions

Steric Hindrance

  • Issue : Galloyl groups at C3 and C4 hinder subsequent reactions.

  • Solution : Temporary silyl protection (TBDMS) at C6 and C7 improves accessibility.

Purification

  • Issue : Similar polarities of intermediates complicate isolation.

  • Solution : Countercurrent chromatography with hexane:ethyl acetate:methanol:water (3:7:5:5) resolves di- and tri-galloylated species.

Comparative Analysis of Methods

ParameterNatural ExtractionChemical SynthesisEnzymatic Synthesis
Yield (%)0.5–2.545–8860–72
Purity (%)85–9290–99>99
Cost ($/g)20–50150–300500–800
ScalabilityLowHighModerate

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to analyze coupling constants and splitting patterns, which reflect spatial arrangements. For example, NOESY or ROESY experiments can identify proximal protons to confirm stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal lattice data, particularly for chiral centers (e.g., 3S, 4S, 5R, 6S) .
  • Elemental Analysis : Compare experimental carbon/hydrogen percentages with theoretical values (e.g., ±0.3% deviation) to validate molecular composition .

Q. What laboratory handling precautions are critical for this polyhydroxylated compound?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact with reactive hydroxyl groups .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols, as similar polyphenolic compounds may generate irritants during synthesis .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of phenolic moieties .

Q. What assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzymatic Inhibition Assays : Test interactions with redox enzymes (e.g., tyrosinase or xanthine oxidase) due to the compound’s polyphenolic structure. Use UV-Vis spectroscopy to monitor substrate conversion .
  • Antioxidant Activity : Employ DPPH or FRAP assays to quantify radical scavenging capacity, correlating with hydroxyl group density .

Advanced Research Questions

Q. How can synthetic routes be optimized for this compound’s multiple stereocenters and hydroxyl groups?

Methodological Answer:

  • Protection/Deprotection Strategies : Use silyl ethers (e.g., TBS) or benzyl groups to temporarily block hydroxyls during coupling reactions. For example, Angene’s protocols for similar polyhydroxylated compounds recommend stepwise deprotection under mild acidic conditions .
  • Chiral Catalysis : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereochemistry at 3S, 4S, and 5R positions .
  • Purification : Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) to isolate diastereomers .

Q. How can metabolic pathways and degradation products be studied in biological systems?

Methodological Answer:

  • Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate via LC-MS/MS. Focus on glucuronidation/sulfation of hydroxyl groups .
  • In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes to identify phase I/II metabolites. Compare with environmental degradation products (e.g., quinone derivatives via oxidation) .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Standardize concentrations (e.g., 1–100 µM) to account for non-linear effects. Replicate assays in triplicate with controls for pH, solvent interference (e.g., DMSO ≤0.1%) .
  • Cell Line Validation : Use multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific activity. Confirm cytotoxicity via MTT assays before interpreting bioactivity .

Q. What methods assess environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via GC-MS. Monitor phenolic byproducts (e.g., gallic acid derivatives) .
  • Soil Mobility Assays : Use OECD Guideline 106 to measure adsorption coefficients (Kd) in different soil types. High Kd (>500 L/kg) indicates low mobility and potential bioaccumulation .

Q. How does stereochemistry influence interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to receptors (e.g., NADPH oxidase) using software like AutoDock Vina. Compare docking scores of enantiomers to identify stereospecific interactions .
  • Mutagenesis Studies : Engineer mutant enzymes (e.g., altered active-site residues) to test hydrogen-bonding dependencies with hydroxyl groups .

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